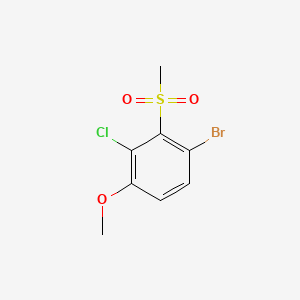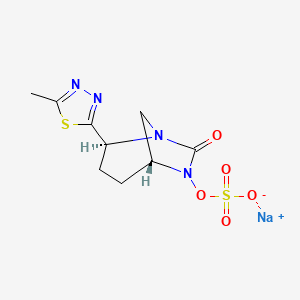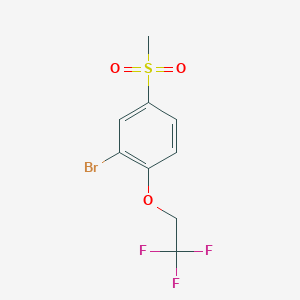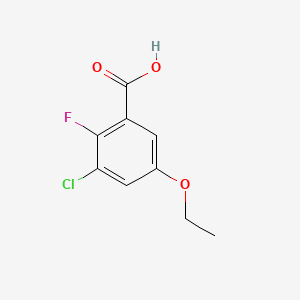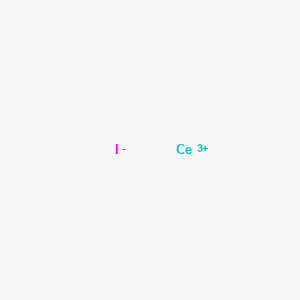
Cerium(3+);iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+);iodide, also known as cerium(III) iodide or cerous triiodide, is a chemical compound composed of cerium cations (Ce^3+) and iodide anions (I^-). It has the chemical formula CeI3 and appears as a yellow solid. This compound is soluble in water and acetone and has a melting point of approximately 752-766°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(3+);iodide can be synthesized through the reaction of cerium metal with iodine when heated: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ] Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Cerium(3+);iodide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to cerium(IV) compounds.
Reduction: It can be reduced to cerium(II) iodide under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as peroxodisulfate or bismuthate.
Reduction: Metallic cerium under vacuum at high temperatures (800-900°C).
Substitution: Reactions with other halides like fluorides, chlorides, or bromides.
Major Products
Oxidation: Cerium(IV) iodide.
Reduction: Cerium(II) iodide.
Substitution: Corresponding cerium halides (e.g., cerium(III) fluoride, cerium(III) chloride).
Aplicaciones Científicas De Investigación
Cerium(3+);iodide has several scientific research applications, including:
Chemistry: Used as a starting material for organocerium compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems due to its unique properties.
Medicine: Utilized as a pharmaceutical intermediate in the development of new drugs.
Industry: Applied in the production of high-purity cerium compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of cerium(3+);iodide involves its ability to participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in various catalytic processes and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Cerium(3+);iodide can be compared with other cerium halides, such as cerium(III) fluoride, cerium(III) chloride, and cerium(III) bromide. These compounds share similar properties but differ in their reactivity and applications:
Cerium(III) fluoride (CeF3): Used in the production of fluoride glasses and as a catalyst in organic reactions.
Cerium(III) chloride (CeCl3): Commonly used as a Lewis acid catalyst in organic synthesis.
Cerium(III) bromide (CeBr3): Employed in the preparation of other cerium compounds and as a reagent in chemical reactions.
This compound is unique due to its specific reactivity with iodine and its applications in the synthesis of organocerium compounds and pharmaceutical intermediates.
Propiedades
Fórmula molecular |
CeI+2 |
|---|---|
Peso molecular |
267.020 g/mol |
Nombre IUPAC |
cerium(3+);iodide |
InChI |
InChI=1S/Ce.HI/h;1H/q+3;/p-1 |
Clave InChI |
VAFOYLVNCTVRSB-UHFFFAOYSA-M |
SMILES canónico |
[I-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



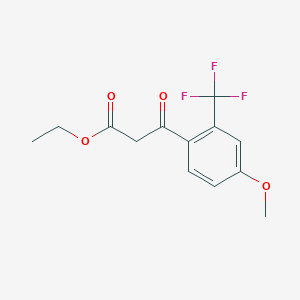
![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)

